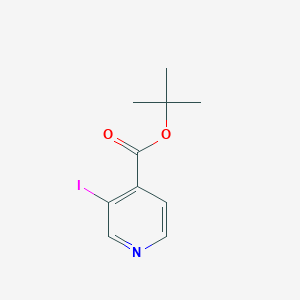
tert-Butyl 3-iodoisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-iodoisonicotinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodoisonicotinate typically involves the iodination of tert-butyl isonicotinate. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
化学反応の分析
Types of Reactions: tert-Butyl 3-iodoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding tert-butyl isonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include tert-butyl 3-azidoisonicotinate, tert-butyl 3-thiocyanatoisonicotinate, and tert-butyl 3-methoxyisonicotinate.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is tert-butyl isonicotinate.
科学的研究の応用
Chemistry: tert-Butyl 3-iodoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a radiolabeled compound for imaging studies. Its iodine atom can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it useful for tracking and imaging biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of tert-Butyl 3-iodoisonicotinate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom at the 3-position more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
類似化合物との比較
tert-Butyl isonicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromoisonicotinate: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
tert-Butyl 3-chloroisonicotinate: Less reactive than the iodo derivative due to the weaker electron-withdrawing effect of chlorine.
Uniqueness: tert-Butyl 3-iodoisonicotinate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis, particularly for introducing the isonicotinate moiety into complex molecules.
特性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC名 |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
InChIキー |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)
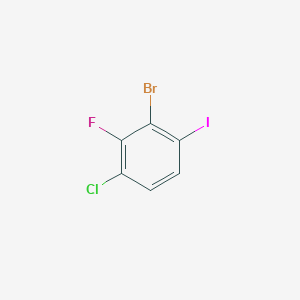
![6-Chloro-2-morpholinooxazolo[4,5-C]pyridine](/img/structure/B13924536.png)
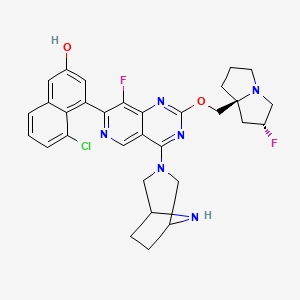
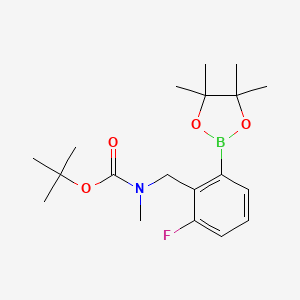
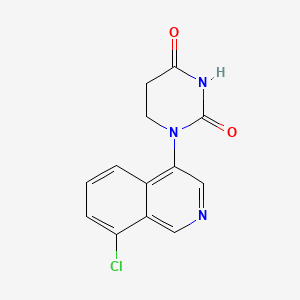
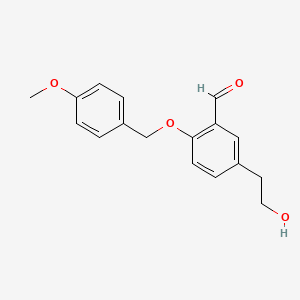
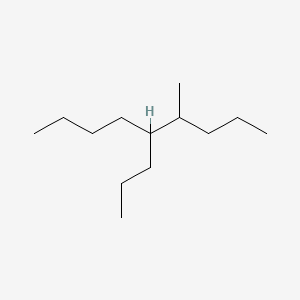
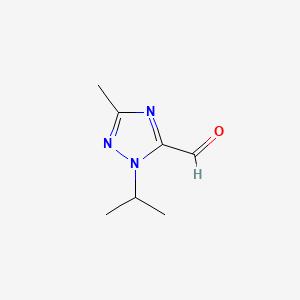
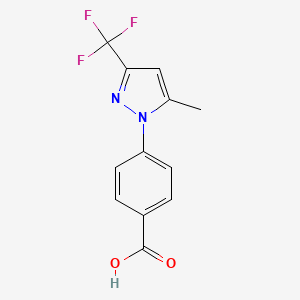
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
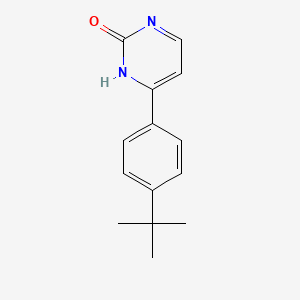
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
